molecular formula C15H35N3O2 B12701718 N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative CAS No. 53584-20-6

N-(2-Aminoethyl)ethylenediamine, mono(2-hydroxy-3-(octyloxy)propyl) derivative

Cat. No.: B12701718
CAS No.: 53584-20-6
M. Wt: 289.46 g/mol
InChI Key: AAXAYVRBVIEQNS-GJZGRUSLSA-N
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Description

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of an appropriate aldehyde with an amine to form an imine intermediate, followed by reduction to yield the desired amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and amine derivatives that share structural features with 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol. Examples include:

Uniqueness

What sets 5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

53584-20-6

Molecular Formula

C15H35N3O2

Molecular Weight

289.46 g/mol

IUPAC Name

(2S,4S)-5-amino-4-(2-aminoethylamino)-1-octoxypentan-2-ol

InChI

InChI=1S/C15H35N3O2/c1-2-3-4-5-6-7-10-20-13-15(19)11-14(12-17)18-9-8-16/h14-15,18-19H,2-13,16-17H2,1H3/t14-,15-/m0/s1

InChI Key

AAXAYVRBVIEQNS-GJZGRUSLSA-N

Isomeric SMILES

CCCCCCCCOC[C@H](C[C@@H](CN)NCCN)O

Canonical SMILES

CCCCCCCCOCC(CC(CN)NCCN)O

Origin of Product

United States

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